![molecular formula C18H28N2 B12913783 (3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-51-6](/img/structure/B12913783.png)
(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a cyclohexyl group and a 3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a reductive amination reaction involving 3-methylbenzaldehyde and a suitable reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl or 3-methylbenzyl groups, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the pyrrolidine ring or the aromatic ring, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may find use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular receptors.
Comparison with Similar Compounds
(S)-N-Cyclohexyl-N-benzylpyrrolidin-3-amine: Lacks the 3-methyl group on the benzyl ring.
(S)-N-Cyclohexyl-N-(4-methylbenzyl)pyrrolidin-3-amine: Has a methyl group at the 4-position instead of the 3-position.
(S)-N-Cyclohexyl-N-(3-chlorobenzyl)pyrrolidin-3-amine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness: (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of the 3-methyl group on the benzyl ring, which can influence its steric and electronic properties, potentially leading to distinct biological activities and reactivity profiles compared to its analogs.
Properties
CAS No. |
820980-51-6 |
|---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-15-6-5-7-16(12-15)14-20(18-10-11-19-13-18)17-8-3-2-4-9-17/h5-7,12,17-19H,2-4,8-11,13-14H2,1H3/t18-/m0/s1 |
InChI Key |
QNRWPTGIEMKZGL-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN([C@H]2CCNC2)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2CCCCC2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)

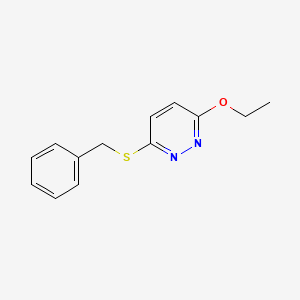
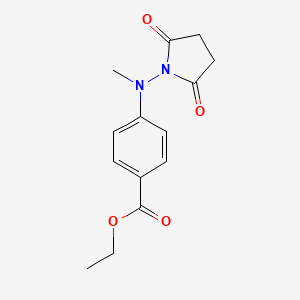
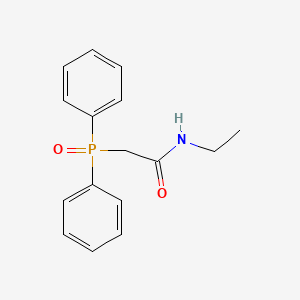
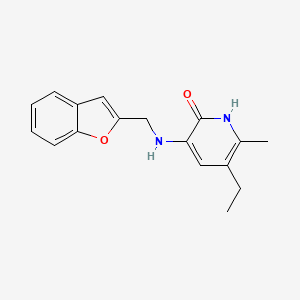

![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)
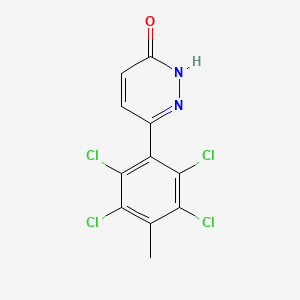
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
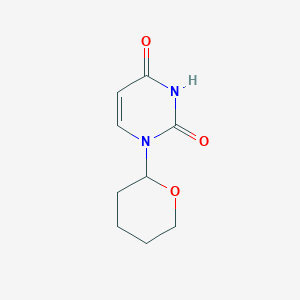
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)
